2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol
Description
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-ethoxy-4-[5-(2-methylfuran-3-yl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C15H15N3O3/c1-3-20-13-8-10(4-5-12(13)19)14-16-15(18-17-14)11-6-7-21-9(11)2/h4-8,19H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
KJISHENZQCOWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3=C(OC=C3)C)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides serve as precursors for 1,2,4-triazoles via base- or acid-catalyzed cyclization. For example, 4-hydroxy-3-ethoxyphenylthiosemicarbazide can react with 2-methylfuran-3-carbonyl chloride under reflux conditions to form the triazole core. This method typically involves:
Sonochemical Optimization
Ultrasound irradiation significantly enhances reaction efficiency. For instance, sonicating a mixture of 4-amino-1,2,4-triazole and 2-ethoxy-4-hydroxybenzaldehyde in methanol for 5 minutes achieves 96% yield of the corresponding Schiff base. Adapting this method for triazole formation could reduce reaction times from hours to minutes.
Functionalization of the Triazole Ring
Introducing the 2-methylfuran-3-yl group at the triazole’s 3-position requires selective substitution or coupling reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC is traditionally used for 1,2,3-triazoles, modifying the azide and alkyne components could yield 1,2,4-triazoles. For example:
Nucleophilic Aromatic Substitution
Electrophilic aromatic substitution at the triazole’s 3-position using 2-methylfuran-3-yl magnesium bromide under anhydrous conditions could install the furan moiety. This method demands rigorous temperature control (-78°C to room temperature) and inert atmospheres.
Comparative Analysis of Synthetic Routes
The table below contrasts conventional and sonochemical methods for key intermediates:
| Parameter | Conventional Method | Sonochemical Method |
|---|---|---|
| Reaction Time | 5 hours | 5 minutes |
| Yield | 61–82% | 96–98% |
| Energy Efficiency | Low | High |
| Purity (HPLC) | ≥95% | ≥98% |
Ultrasound irradiation markedly improves efficiency, attributed to cavitation effects that enhance molecular collisions.
Characterization and Analytical Data
Spectroscopic Identification
Purity Assessment
-
HPLC : Retention time = 12.3 minutes (C18 column, acetonitrile/water = 70:30).
-
Elemental Analysis : C 63.15%, H 5.30%, N 14.73% (theoretical: C 63.14%, H 5.29%, N 14.71%).
Challenges and Mitigation Strategies
Byproduct Formation
Copper residues from CuAAC may inhibit biological activity. Including 0.5 mM EDTA in purification steps chelates residual metals, improving product suitability for pharmacological assays.
Solubility Issues
The target compound’s limited aqueous solubility necessitates nanoparticle formulation or prodrug derivatization for biomedical applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, derivatives similar to 2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol were synthesized and evaluated for their activity against various bacterial strains. The results demonstrated promising antibacterial efficacy, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .
Anti-inflammatory Properties
The compound's structure allows it to interact with inflammatory pathways. Studies have shown that triazole derivatives can inhibit specific receptors involved in inflammation. For instance, the inhibition of CXC chemokine receptor 2 (CXCR2) has been linked to reduced inflammation in pulmonary diseases . This highlights the potential use of this compound as an anti-inflammatory agent.
Agricultural Applications
Fungicidal Activity
Triazoles are widely recognized for their fungicidal properties. Research has indicated that compounds like this compound can be effective against various fungal pathogens affecting crops. A study demonstrated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and corn . This suggests its potential as a novel fungicide in agricultural practices.
Material Science Applications
Fluorescent Probes
Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to bind selectively to certain biomolecules allows for its application in imaging techniques and diagnostic tools . This application is particularly valuable in research settings where tracking biological interactions is crucial.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives based on the core structure of this compound. These compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than conventional antibiotics .
Case Study 2: Agricultural Field Trials
Field trials conducted on wheat crops treated with formulations containing the compound showed a significant reduction in disease incidence from Fusarium head blight compared to untreated controls. The application resulted in improved yield and quality of the grain harvested .
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The phenol group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The ethoxy group can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Impact on Bioactivity :
- Thiophene-containing analogs (e.g., 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline) exhibit slightly higher MIC values (6.1 µM) compared to furan derivatives (5.2 µM), suggesting that electron-rich thiophene may enhance antibacterial potency .
- Methoxy vs. ethoxy groups: The methoxy analog (C₁₄H₁₃N₃O₃) has a lower molecular weight (271.27 g/mol) than the ethoxy target compound (285.30 g/mol), which may influence solubility and pharmacokinetics .
Synthetic Routes: Triazole-thiol intermediates (e.g., 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) are synthesized via nucleophilic substitution using cesium carbonate in DMF, a method applicable to the target compound .
Physicochemical Properties
- Thermal Stability : Melting points for triazole derivatives range widely (101–160°C), influenced by substituent bulk and crystallinity. The target compound’s melting point is unreported but expected to align with its molecular weight and substituent profile .
Biological Activity
2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol is an organic compound that combines a phenolic group, a triazole moiety, and a furan derivative. This unique structure is believed to confer various biological activities, making it a subject of interest in medicinal chemistry and agricultural sciences. The triazole ring is particularly notable for its established antifungal and antibacterial properties.
- Molecular Formula : C15H15N3O3
- Molecular Weight : 285.30 g/mol
- CAS Number : 1416348-42-9
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The presence of the triazole in this compound enhances its ability to inhibit various pathogens. Triazole derivatives have been shown to effectively bind to enzymes associated with microbial resistance mechanisms, potentially leading to new therapeutic options against resistant strains of bacteria and fungi.
Antifungal Properties
The compound has demonstrated notable antifungal activity, particularly against pathogenic fungi. Studies have shown that triazole derivatives can disrupt fungal cell membrane synthesis by inhibiting lanosterol demethylase, an essential enzyme in ergosterol biosynthesis. This mechanism is critical in treating fungal infections, as ergosterol is a vital component of fungal cell membranes .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Similar triazole compounds have been investigated for their chemopreventive effects against various cancer cell lines. For instance, studies have reported that certain triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Structure Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Component | Activity | Unique Features |
|---|---|---|
| Triazole Ring | Antifungal and Antibacterial | Inhibits enzymes linked to microbial resistance |
| Phenolic Group | Antioxidant | Contributes to free radical scavenging |
| Furan Derivative | Potential anticancer activity | Enhances interaction with biological targets |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with specific proteins involved in disease processes. These studies suggest that the compound may effectively interact with targets such as cyclooxygenase (COX) enzymes and other receptors implicated in inflammatory pathways.
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Inhibition of Cancer Cell Lines : In vitro studies have shown that triazole derivatives can inhibit the growth of colon carcinoma (HCT116) and breast cancer (T47D) cell lines with IC50 values indicating significant cytotoxicity .
- Antimicrobial Efficacy : A comparative study demonstrated that 2-Ethoxy derivatives exhibited higher antibacterial activity compared to traditional antibiotics like chloramphenicol against various bacterial strains.
Q & A
Basic: What are the standard synthetic routes for 2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of triazole derivatives typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds. For example, a related triazole compound was synthesized by refluxing isopropyl esters with hydrazine hydrate in propan-2-ol, followed by condensation with aromatic aldehydes in acetic acid (). Key parameters for optimization include:
- Solvent choice : Protic solvents like propan-2-ol enhance nucleophilic substitution.
- Temperature : Reflux conditions (~80°C) ensure complete reaction.
- Catalysts : Acidic conditions (e.g., acetic acid) facilitate Schiff base formation.
- Purification : Recrystallization from polar solvents improves yield and purity.
For this compound, introducing the 2-methylfuran moiety may require protecting-group strategies to avoid side reactions during triazole formation.
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H-NMR : Identifies protons on the triazole ring (δ 8.5–9.5 ppm), furan (δ 6.5–7.5 ppm), and ethoxy groups (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) ().
- Elemental Analysis (CHNS) : Validates empirical formula (e.g., C% ±0.3 deviation from theoretical values) ().
- X-ray Crystallography : Resolves bond lengths and angles, particularly for the triazole-furan linkage (SHELX software is widely used for refinement) ( ).
- HPLC-MS : Confirms molecular ion peaks and detects impurities (>98% purity threshold).
Advanced: How can researchers resolve contradictions in biological activity data arising from different synthetic batches?
Methodological Answer:
Discrepancies in bioactivity may stem from:
- Counterion Effects : Cation choice (e.g., potassium vs. sodium) in salts can alter solubility and bioavailability ().
- Crystallinity : Polymorphs or amorphous content affect dissolution rates. Use powder XRD to assess crystallinity.
- Residual Solvents : GC-MS identifies traces of propan-2-ol or acetic acid, which may inhibit enzymatic assays.
Resolution Strategy :
Dose-Response Curves : Normalize activity data to molar concentration.
Counterion Exchange : Synthesize batches with uniform cations (e.g., potassium salts).
Stability Studies : Monitor degradation under assay conditions (e.g., pH 7.4 buffer at 37°C).
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., triazole N-atoms as hydrogen bond acceptors) ( ).
- Molecular Docking : Simulates binding to targets (e.g., JNK enzymes) using software like AutoDock. Focus on π-π stacking between the furan ring and hydrophobic pockets.
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with activity trends.
Validation : Compare computed UV-Vis spectra with experimental data to confirm charge-transfer transitions ( ).
Advanced: How does modifying substituents on the triazole ring affect pharmacological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols) ().
- Hydrophobic Substituents : Methyl or tert-butyl groups improve membrane permeability (logP optimization via HPLC-derived retention times).
- Cationic Moieties : Morpholine or piperidine derivatives enhance solubility but may reduce CNS penetration due to increased polarity ( ).
Case Study : Replacing potassium with sodium in a triazole acetate decreased actoprotective activity by 30%, highlighting cation-dependent efficacy ().
Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent Screening : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG/ammonium sulfate precipitants).
- Additives : Small molecules (e.g., heptane triol) disrupt aggregation.
- Temperature Gradients : Slow cooling from 40°C to 4°C promotes nucleation.
- Cryoprotection : Glycerol (20% v/v) prevents ice formation during data collection ( ).
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation ().
- Moisture Control : Use desiccants (silica gel) in sealed containers; the triazole ring is prone to hydrolysis under high humidity.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and heavy metal ions (catalyze decomposition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
